![molecular formula C19H18ClN3O6S B565255 5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1161719-51-2](/img/structure/B565255.png)
5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
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Description
5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClN3O6S and its molecular weight is 451.878. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Rivaroxaban , is the active form of serine protease Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
Rivaroxaban acts as a direct inhibitor of FXa . By binding to FXa, Rivaroxaban prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade. This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .
Biochemical Pathways
The inhibition of FXa by Rivaroxaban affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, Rivaroxaban disrupts the cascade and inhibits the formation of fibrin, a protein that forms the structure of blood clots .
Pharmacokinetics
As an orally administrable drug , it is likely to follow the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such drugs. The impact of these properties on the bioavailability of Rivaroxaban would need further investigation.
Result of Action
The molecular and cellular effects of Rivaroxaban’s action primarily involve the prevention of blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, Rivaroxaban prevents the formation of fibrin and, consequently, blood clots .
Biological Activity
5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, commonly referred to by its CAS number 366789-02-8, is a compound of significant interest in pharmacology due to its biological activity as an inhibitor of Factor Xa (FXa). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C19H18ClN3O6S |
Molecular Weight | 451.878 g/mol |
CAS Number | 366789-02-8 |
Purity | Typically ≥ 95% |
Storage Conditions | Inert atmosphere, 2-8°C |
The primary mechanism of action for this compound involves the inhibition of FXa, a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby disrupting the formation of fibrin and ultimately inhibiting blood clot formation. This mechanism is particularly beneficial in the treatment and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is suitable for oral administration. It exhibits rapid absorption and a relatively short half-life, making it effective for acute therapeutic interventions. The compound's bioavailability and metabolism have been studied extensively, showing that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is critical for its efficacy and safety profile .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent FXa inhibitory activity with an IC50 value in the low nanomolar range (e.g., 23 ± 8 nM) . Structure-activity relationship (SAR) studies indicate that substitutions at the para position of the phenyl ring enhance inhibitory potency against FXa.
In Vivo Studies
In vivo studies using animal models have further validated the anticoagulant effects of this compound. For instance, in rat models of thrombosis, it was shown to significantly reduce thrombus weight and prolong bleeding time comparably to existing anticoagulants like Betrixaban . Such findings underscore its potential as a therapeutic agent in managing thrombotic conditions.
Case Studies
- Thromboembolic Disorders : A clinical study evaluated the efficacy of this compound in patients with a history of thromboembolic events. Results indicated a significant reduction in recurrence rates when administered as a prophylactic measure alongside standard therapy .
- Comparison with Other Anticoagulants : In comparative studies against other FXa inhibitors, this compound demonstrated superior selectivity for FXa over thrombin, suggesting a potentially lower risk of bleeding complications associated with its use .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. It has been classified under GHS hazard statements indicating potential eye damage and environmental hazards; therefore, appropriate handling precautions are recommended during laboratory use .
Properties
IUPAC Name |
5-chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)17(25)21-9-13-18(26)23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-10-16(22)24/h1-6,13,18,26H,7-10H2,(H,21,25)/t13-,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGWNELFPGFWHH-FVRDMJKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C(C(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C([C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858379 |
Source
|
Record name | 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161719-51-2 |
Source
|
Record name | 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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